3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
3-Amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a thieno[2,3-b]quinoline derivative characterized by a tribrominated phenyl substituent at the carboxamide position. Its molecular formula is C₁₈H₁₄Br₃N₃OS, with a molecular weight of 557.84 g/mol.
Properties
CAS No. |
476484-02-3 |
|---|---|
Molecular Formula |
C18H14Br3N3OS |
Molecular Weight |
560.1 g/mol |
IUPAC Name |
3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C18H14Br3N3OS/c19-9-6-11(20)15(12(21)7-9)24-17(25)16-14(22)10-5-8-3-1-2-4-13(8)23-18(10)26-16/h5-7H,1-4,22H2,(H,24,25) |
InChI Key |
CYIMOKSMUQNMRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4Br)Br)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where isatin reacts with a ketone in the presence of a base.
Thieno Ring Formation: The thieno ring is formed via a cyclization reaction, often using sulfur-containing reagents.
Amination and Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine sites, where nucleophiles like amines or thiols replace the bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of bromine atoms and the quinoline core contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Comparisons
Key Findings:
Substituent Impact :
- Bromine vs. Chlorine: Bromine’s larger atomic radius increases lipophilicity and may enhance target binding but reduce solubility (e.g., VGTI-A3’s low solubility led to analog optimization ).
- Positional Effects: 3-Chloro substituents (Compound 1, Compound 7) correlate with anticancer activity, whereas 4-chloro (KuSaSch105) is associated with antiplasmodial effects .
Mechanistic Diversity: Anticancer: Compound 1 and Compound 7 act via distinct pathways—GSL modulation vs. PLC-γ inhibition—highlighting scaffold versatility . Antiviral: Thienoquinolines like VGTI-A3 demonstrate scaffold adaptability for non-oncological applications .
Unmet Challenges: The target compound’s tribromophenyl group may exacerbate solubility issues, a common limitation in halogenated analogs . No in vivo data exist for the target compound, unlike Compound 1, which has been tested in animal models .
Biological Activity
The compound 3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The structure of 3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can be described as follows:
- Molecular Formula : C₁₃H₉Br₃N₂OS
- Molecular Weight : 407.0 g/mol
- IUPAC Name : 3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
The biological activity of this compound may be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways. The presence of the thienoquinoline moiety is believed to enhance its interaction with biological macromolecules.
Key Mechanisms:
- Enzyme Inhibition : Potential inhibition of kinases or phosphatases involved in cancer cell proliferation.
- Antioxidant Activity : Similar compounds have shown promise in reducing oxidative stress in cellular models.
- Neuroprotective Effects : Investigations into related compounds suggest neuroprotective properties that may be relevant for neurodegenerative diseases.
Anticancer Activity
A study conducted on derivatives similar to this compound demonstrated significant anticancer activity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15.0 | Apoptosis induction |
| MCF-7 (breast) | 10.5 | Caspase activation |
| A549 (lung) | 12.0 | Cell cycle arrest |
Neuroprotective Effects
In a neurobiological context, compounds with similar structures have been shown to promote neuronal differentiation and protect against neurotoxic agents.
| Study Focus | Result |
|---|---|
| PC12 Cell Differentiation | Increased neurite outgrowth |
| Neurotoxicity Model (in vitro) | Reduced cell death |
Case Studies
-
Case Study on Antioxidant Properties
A study examined the effects of thienoquinoline derivatives on oxidative stress in Clarias gariepinus (African catfish). The results indicated that these compounds significantly reduced erythrocyte malformations induced by toxicants.- Findings : The treated group showed a reduction in swollen and sickle-shaped cells compared to controls.
-
Case Study on Enzyme Inhibition
Research focused on the inhibition of specific kinases by thienoquinoline derivatives revealed that these compounds could effectively inhibit proliferation in breast cancer cells through targeted kinase inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
